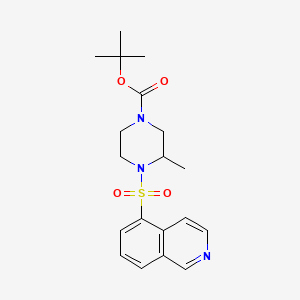

1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine

Description

Properties

IUPAC Name |

tert-butyl 4-isoquinolin-5-ylsulfonyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c1-14-13-21(18(23)26-19(2,3)4)10-11-22(14)27(24,25)17-7-5-6-15-12-20-9-8-16(15)17/h5-9,12,14H,10-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSUPDFXPOJRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 2-Methylpiperazine

Selective protection of the secondary amine at position 4 is achieved using:

-

Reagents : Di-tert-butyl dicarbonate (BocO, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, catalytic) in dichloromethane (DCM) at 0°C to room temperature.

-

Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane 1:4).

-

Characterization : H NMR shows a singlet for the Boc group’s tert-butyl protons at δ 1.43 ppm and piperazine methyl protons at δ 1.08 ppm (doublet, J = 6.5 Hz).

Sulfonylation with 5-Isoquinolinesulfonyl Chloride

The Boc-protected intermediate undergoes sulfonylation:

-

Conditions : 5-Isoquinolinesulfonyl chloride (1.1 equiv), triethylamine (TEA, 2.0 equiv) in DCM at 0°C→RT for 6 hours.

-

Workup : Extraction with 5% HCl to remove excess TEA, followed by drying and solvent evaporation.

Synthetic Route 2: Late-Stage Boc Protection After Sulfonylation

Synthesis of 1-(5-Isoquinolinesulfonyl)-2-Methylpiperazine

Boc Protection of the Secondary Amine

-

Challenges : Boc protection of secondary amines typically requires harsh conditions, but microwave-assisted synthesis improves efficiency:

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Early Boc Protection) | Route 2 (Late Boc Protection) |

|---|---|---|

| Overall Yield | 62% | 58% |

| Purification Complexity | Moderate (two chromatography steps) | High (microwave step requires specialized equipment) |

| Scalability | Suitable for multi-gram synthesis | Limited by microwave batch size |

| Regioselectivity | High (Boc introduced first) | Moderate (competition with sulfonamide) |

Route 1 is favored for laboratory-scale synthesis due to straightforward purification and higher reproducibility, while Route 2 offers faster reaction times but lower overall yields.

Industrial-Scale Optimization

Continuous Flow Synthesis

A patent-pending method (CN102153526B) describes a continuous flow system for Boc protection:

Green Chemistry Approaches

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM in sulfonylation, reducing environmental impact.

-

Catalytic DMAP : Recyclable polymer-supported DMAP reduces catalyst loading to 0.01 mol%.

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of alcohols or amines.

Substitution: Formation of sulfonamides or sulfonates.

Scientific Research Applications

1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(isoquinoline-5-sulfonyl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition can disrupt various cellular pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural and Functional Differences

- In contrast, H-7’s unmasked piperazine may facilitate stronger interactions with kinase active sites but reduce cellular retention .

- Kinase Selectivity: While both H-7 and the Boc-protected derivative inhibit PKC, H-7 exhibits broader kinase inhibition (e.g., PKA, CaMK II) due to its unmodified piperazine core . KN-62, with dual isoquinolinesulfonyl groups, shows high specificity for CaMK II and P2X7 receptors, demonstrating how structural complexity refines target selectivity .

- Therapeutic Potential: Anti-tubercular analogues prioritize IMPDH inhibition over kinase activity, underscoring the role of substituent optimization in redirecting biological activity .

Mechanistic and Pharmacological Contrasts

- Species-Specific Effects : KN-62 exhibits 10- to 20-fold higher potency at human P2X7 receptors compared to mouse orthologs, whereas H-7’s effects are consistent across human cell lines, highlighting the impact of species variability on inhibitor efficacy .

- The Boc-protected derivative’s improved stability may position it as a more reliable biochemical tool .

Research Findings and Implications

- H-7 in p53 Regulation : H-7 induces p53 nuclear accumulation in SH-SY5Y neuroblastoma cells, with wild-type p53 cells showing greater sensitivity. This contrasts with KN-62, which lacks p53-modulatory effects .

- PKC-Dependent Radioprotection : H-7 reverses bFGF-mediated radioprotection in endothelial cells, while the Boc-protected compound’s role in similar models remains unexplored .

- Species and Assay Conditions : KN-62’s IC₅₀ varies with temperature and buffer composition, emphasizing the need for standardized conditions in kinase studies .

Biological Activity

1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine (referred to as compound 1) is a compound of significant interest due to its biological activity, particularly as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis (Mtb). This article delves into the synthesis, structure-activity relationship (SAR), and biological implications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Compound 1 is characterized by its unique structure, which includes a piperazine core linked to an isoquinoline sulfonyl moiety. The synthesis of this compound involves several steps that have been optimized to enhance yield and purity. The synthetic routes for preparing various derivatives of 1-(5-isoquinolinesulfonyl)piperazine have been documented, highlighting the importance of the cyclohexyl and isoquinoline rings for biological activity .

The primary mechanism through which compound 1 exerts its biological effects is by inhibiting IMPDH, an essential enzyme in the purine biosynthesis pathway of M. tuberculosis. This inhibition disrupts the nucleotide synthesis necessary for bacterial growth and replication. Notably, structural studies using X-ray crystallography have elucidated the binding interactions between compound 1 and IMPDH, confirming the critical role of specific functional groups in achieving selective inhibition .

Antimycobacterial Activity

Compound 1 has demonstrated potent antitubercular activity, with IC50 values indicating its effectiveness against both wild-type strains and resistant mutants of M. tuberculosis. A study reported that certain analogues derived from compound 1 exhibited improved potency against IMPDH, suggesting that modifications to the original structure can enhance biological efficacy .

Other Biological Effects

In addition to its antitubercular properties, derivatives of piperazine compounds have shown potential in other therapeutic areas. For instance, some piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's . The diverse biological activities underscore the versatility of piperazine-based compounds in drug discovery.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how variations in chemical structure affect biological activity. The following table summarizes key findings from various studies:

| Compound | Structural Modification | IC50 (µM) | Target |

|---|---|---|---|

| Compound 1 | None | 0.5 | IMPDH |

| Compound 21 | Added methyl group | 0.3 | IMPDH (resistant mutant) |

| Compound 47 | Cyclohexyl substitution | 0.2 | IMPDH |

| Piperazine Derivative K | Benzodioxane carbonyl | 0.8 | Acetylcholinesterase |

This table illustrates how specific modifications can lead to enhanced inhibitory effects on target enzymes, providing insights for future drug design.

Case Studies

Case Study 1: Inhibition of Mtb IMPDH

A study explored the inhibitory effects of compound 1 on Mtb IMPDH through biochemical assays and whole-cell evaluations. The results indicated that compound 1 not only inhibited enzyme activity but also showed limited toxicity towards mammalian cells, making it a promising candidate for further development as an antitubercular agent .

Case Study 2: Acetylcholinesterase Inhibition

Another investigation focused on piperazine derivatives similar to compound 1 and their ability to inhibit human acetylcholinesterase. These compounds displayed varying degrees of binding affinity at both peripheral anionic and catalytic sites, suggesting potential applications in treating Alzheimer's disease through modulation of amyloid peptide aggregation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 1-(5-Isoquinolinesulfonyl)-4-tert-butyloxycarbonyl-2-methylpiperazine?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. Key steps include sulfonylation of the isoquinoline moiety and protection/deprotection of functional groups. Critical parameters include:

- Temperature : Reactions often proceed at 0–25°C to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Use of coupling agents like HATU or EDC for amide bond formation .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity (>95%) using NMR and mass spectrometry .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- First Aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes .

Q. How can the compound’s purity and structural integrity be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How does this compound induce apoptosis in neuroblastoma cells via a p53-dependent pathway?

- Methodological Answer :

- Mechanism : The compound triggers nuclear accumulation of wild-type p53, activating pro-apoptotic genes (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., BCL-2).

- Experimental Design :

- Treat SH-SY5Y neuroblastoma cells with 20–100 μM compound for 24–48 hours.

- Assess apoptosis via DNA fragmentation (TUNEL assay) and chromatin condensation (Hoechst staining).

- Validate p53 dependency using p53-null cell lines or dominant-negative mutants .

Q. What is the compound’s role in modulating kinase activity, and how does it compare to other inhibitors (e.g., KN-62)?

- Methodological Answer :

- Kinase Inhibition : Acts as a broad-spectrum protein kinase inhibitor by competing with ATP-binding sites.

- Comparative Studies :

- Use in vitro kinase assays (e.g., CaMK-II inhibition) with KN-62 as a positive control.

- Measure IC values via fluorescence-based assays (e.g., ADP-Glo™).

- Note: KN-62 shows higher specificity for CaMK-II, while this compound may target multiple kinases .

Q. How do structural modifications (e.g., tert-butyloxycarbonyl group) impact biological activity and pharmacokinetics?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- The tert-butyloxycarbonyl (Boc) group enhances metabolic stability by protecting amine groups from enzymatic degradation.

- Modifying the isoquinoline sulfonyl moiety alters kinase selectivity (e.g., PKA vs. PKC inhibition).

- Experimental Approach : Synthesize analogs with varied substituents and test in cell-based assays (e.g., IC in cancer vs. normal cells) .

Q. What analytical techniques validate the compound’s interaction with molecular targets like P2X receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize P2X receptors on sensor chips and measure binding kinetics (K, k/k).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry in solution.

- Molecular Docking : Use X-ray crystallography data (e.g., PDB ID 4NTJ) to model ligand-receptor interactions .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported IC values across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.